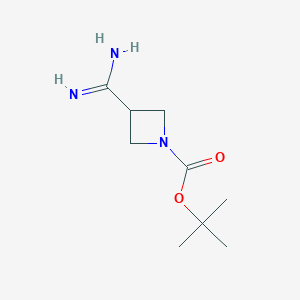

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate

Description

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate is a synthetic azetidine derivative featuring a tert-butyl carbamate group at the 1-position and a carbamimidoyl (guanidine) moiety at the 3-position of the azetidine ring.

Properties

IUPAC Name |

tert-butyl 3-carbamimidoylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h6H,4-5H2,1-3H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLGGYXHNPYCNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with various reagents. One common method includes the use of imidazole, triphenylphosphine, and iodine in toluene . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-carbamimidoylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as Dess-Martin periodinane.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution, where the azetidine ring can be targeted by nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Toluene, dichloromethane, ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional functional groups, while reduction can produce simpler azetidine compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-carbamimidoylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its azetidine ring is of particular interest due to its potential to mimic natural substrates in enzymatic reactions .

Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor in the synthesis of pharmaceutical compounds. It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .

Mechanism of Action

The mechanism of action of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can form stable complexes with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence on Reactivity

- The carbamimidoyl group in the target compound distinguishes it from analogs. Its strong basicity (pKa ~12–13 for guanidine derivatives) suggests utility in ionic interactions, such as binding to anionic enzyme active sites. In contrast:

- The aldehyde in tert-Butyl 3-formylazetidine-1-carboxylate enables condensation reactions (e.g., with amines to form imines) .

- The bromoethyl group in tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate facilitates nucleophilic substitutions, making it a versatile intermediate in alkylation reactions .

Physicochemical Properties Topological Polar Surface Area (TPSA): The carbamimidoyl derivative has the highest estimated TPSA (~100.3 Ų), reflecting its capacity for hydrogen bonding. This contrasts sharply with the bromoethyl analog (36.35 Ų), which is more lipophilic . The amino-hydroxymethyl analog (LogP -0.45) further enhances solubility .

Biological and Synthetic Applications The amino-hydroxymethyl analog’s low LogP and high TPSA make it suitable for CNS-targeting drug candidates, provided BBB permeability is achievable . The bromoethyl derivative’s synthetic utility lies in its role as a versatile alkylating agent, whereas the carbamimidoyl compound may serve as a pharmacophore in protease inhibitors (e.g., thrombin or trypsin-like enzymes) .

Biological Activity

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of monoacylglycerol lipase (MAGL). This enzyme plays a crucial role in the endocannabinoid system, influencing various physiological processes, including pain management, neuroinflammation, and neurodegenerative diseases. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.23 g/mol

The primary mechanism through which this compound exerts its biological effects is through the inhibition of MAGL. By inhibiting this enzyme, the compound increases the levels of endocannabinoids like 2-arachidonoylglycerol (2-AG), which can modulate pain and inflammation pathways.

1. Neuroinflammation and Neurodegeneration

Research indicates that MAGL inhibitors, including this compound, have potential therapeutic effects in conditions such as Alzheimer's disease and multiple sclerosis. In preclinical models, MAGL inhibition has been associated with:

- Reduction in pro-inflammatory cytokines.

- Decreased microglial activation.

- Improvement in neuroprotection and myelin regeneration .

2. Pain Management

The compound's ability to elevate endogenous cannabinoid levels suggests a role in analgesia. Studies have shown that MAGL inhibitors can produce significant anti-nociceptive effects in animal models, indicating potential applications for chronic pain management .

3. Cancer Therapy

Emerging evidence suggests that MAGL inhibitors may also play a role in cancer therapy by modulating tumor microenvironments and influencing cancer cell proliferation. The inhibition of MAGL has been linked to reduced tumor growth and metastasis in various cancer models .

Case Studies

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 3-carbamimidoylazetidine-1-carboxylate?

The synthesis typically involves multi-step protection-deprotection strategies. For example, azetidine derivatives are often synthesized via Boc (tert-butoxycarbonyl) protection of the amine group under anhydrous conditions, followed by functionalization at the 3-position. A common approach involves coupling carbamimidoyl groups to the azetidine ring using carbodiimide-mediated reactions (e.g., EDC/HOBt) in dichloromethane or DMF . Intermediate purification via silica gel chromatography (eluent: ethyl acetate/hexane gradients) ensures high purity. Yields can vary between 50–75% depending on steric hindrance and reaction optimization .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- X-ray crystallography : Determines absolute configuration and solid-state conformation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving tert-butyl group orientations .

- Low-temperature NMR : Essential for dynamic conformational analysis in solution. For example, ¹H-NMR at 183 K can reveal restricted rotation of the carbamimidoyl group .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula via exact mass measurement (e.g., ESI+ mode with m/z accuracy < 2 ppm).

Q. What are the stability and storage requirements for this compound?

The compound should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamimidoyl group. Exposure to moisture or acidic/basic conditions accelerates degradation. Thermal stability tests (TGA/DSC) indicate decomposition above 150°C .

Advanced Research Questions

Q. How can conformational discrepancies between solution and solid-state data for the tert-butyl group be resolved?

In solution, the tert-butyl group may adopt an equatorial position due to solvent interactions, whereas X-ray data often show an axial configuration. To reconcile this:

- Perform variable-temperature NMR to assess energy barriers for conformational interconversion.

- Use DFT calculations with explicit solvent models (e.g., water or DMSO) to simulate solution-phase behavior .

- Compare crystallographic data (SHELXL-refined) with NOE correlations in NMR to identify dominant conformers .

Q. What experimental design strategies optimize reaction yields in multi-step syntheses involving this compound?

- Factorial design : Vary parameters like temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Mo(CO)₆ for oxidation steps) to identify optimal conditions .

- DoE (Design of Experiments) : Use statistical software (e.g., JMP) to analyze interactions between variables. For example, a central composite design can maximize yield while minimizing byproducts in carbamimidoyl coupling reactions .

Q. How do structural modifications at the 3-position of the azetidine ring affect biological activity?

- Analog synthesis : Replace the carbamimidoyl group with sulfanyl-triazole or nitrobenzyl moieties (see analogs in ).

- Biological assays : Test binding affinity via SPR (surface plasmon resonance) or enzymatic inhibition assays. For instance, nitro-substituted analogs show enhanced interaction with kinase targets due to electron-withdrawing effects .

Q. What methodologies address contradictions in reactivity data during functionalization of the azetidine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.